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Compound of Interest

Compound Name: Sdz pco 400

Cat. No.: B058500

A Note on the Query "Sdz pco 400": Initial searches for a compound designated "Sdz pco
400" did not yield a definitive match in publicly available scientific literature or clinical trial
databases. The nomenclature suggests a possible internal designation from Sandoz (often
abbreviated as SDZ) or a typographical error. Given the lack of information, this guide will focus
on a well-documented therapeutic agent with a similar numerical identifier, OCU400, a
promising gene therapy for inherited retinal diseases.

Executive Summary

OCU400 is an investigational modifier gene therapy being developed by Ocugen, Inc. for the
treatment of retinitis pigmentosa (RP) and Leber congenital amaurosis (LCA), two groups of
inherited retinal diseases that lead to progressive vision loss and blindness. It employs a gene-
agnostic approach, aiming to treat these diseases regardless of the specific underlying genetic
mutation. OCU400 utilizes an adeno-associated virus (AAV) vector to deliver a functional copy
of the Nuclear Receptor Subfamily 2 Group E Member 3 (NR2ES3) gene to retinal cells.[1][2][3]
The therapy is designed to reset a dysfunctional gene network in the retina, thereby restoring
cellular homeostasis and preserving or improving visual function.[4] Clinical trials have
demonstrated a favorable safety profile and have shown promising efficacy in improving or
stabilizing vision in patients with RP.

Core Biological Activity and Mechanism of Action

OCU400's therapeutic strategy is centered on the delivery of the NR2E3 gene, which encodes
a nuclear hormone receptor that acts as a master gene regulator in the retina. This protein is
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crucial for photoreceptor development and maintenance, metabolism, phototransduction, and
cell survival. In many inherited retinal diseases, the complex network of genes regulated by
NR2E3 becomes dysfunctional. OCU400 aims to restore the normal function of this network,
reestablishing a state of cellular balance or homeostasis. This modifier gene therapy approach
allows OCU400 to potentially treat a broad range of patients with different genetic mutations
underlying their retinal degeneration.

The NR2E3 gene is delivered to the retinal cells via a subretinal injection of an AAV vector.
Once inside the target cells, the gene is expressed, producing the NR2E3 protein, which can
then regulate the expression of other genes, helping to stabilize the retinal cells and potentially
rescue photoreceptors from further degeneration.

Quantitative Data from Clinical Trials

The clinical development of OCU400 has yielded significant quantitative data from its Phase
1/2 trials, demonstrating its potential to improve or stabilize vision in patients with retinitis
pigmentosa.

Table 1: Efficacy of OCU400 in Phase 1/2 Clinical Trial (2-
Year Data)
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Efficacy Endpoint

Metric

Result

Statistical
Significance

Visual Function

Preservation or

100% (9/9) of treated
evaluable subjects
showed improvement

or preservation

p=0.01 (treated vs.

untreated eyes) at 2

Low-Luminance
Visual Acuity (LLVA)

Improvement years, regardless of
compared to )
mutation.
untreated eyes at 1
and 2 years.
Meaningful
improvement

2-line gain (10 letters
on ETDRS chart)

observed in treated

eyes compared to

untreated fellow eyes.

Statistically significant

at 2 years.

Mobility Testing

Improvement or

Stabilization

100% (9/9) of treated
evaluable subjects
demonstrated
improvement or
stabilization at 1 year
(not performed at 2

years).

Not Applicable

Table 2: Additional Efficacy Data from Phase 1/2 Clinical
Trial (Various Follow-up Periods)
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Efficacy Endpoint

Metric

Result

Best Corrected Visual Acuity
(BCVA)

Stabilization or Improvement

83% (10/12) of subjects
demonstrated stabilization or
improvements in treated eyes

from baseline.

24-letter improvement

42% (5/12) of treated eyes.

>7-letter improvement

33% (4/12) of treated eyes.

Low-Luminance Visual Acuity
(LLVA)

Stabilization or Improvement

83% (10/12) of subjects
demonstrated stabilization or
improvement in treated eyes

from baseline.

>5-letter improvement (1 line)

42% (5/12) of treated eyes.

=>10-letter improvement (2

lines)

25% (3/7) of treated eyes.

Multi-Luminance Mobility Test
(MLMT)

Stabilization or Improvement

75% (9/12) of subjects
demonstrated stabilization or
improvement in treated eyes

from baseline.

=1 Lux level improvement

33% (4/12) of subjects in low,
medium, and high dose

cohorts.

>3 Lux level improvement

17% (2/12) of subjects in low,
medium, and high dose

cohorts.

Table 3: Safety and Tolerability of OCU400 in Phase 1/2

Clinical Trial
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Safety Finding Details

) No serious adverse events related to OCU400
Serious Adverse Events (SAES)
were reported.

Most adverse events were related to the
Other Adverse Events surgical procedure and resolved within a few

days to weeks.

Favorable long-term safety and tolerability

Overall Profile ]
profile.

Experimental Protocols
OCU400 Administration

OCU400 is administered via a single unilateral subretinal injection in the study eye. The
ongoing Phase 3 liMeliGhT clinical trial is evaluating a dose of 2.5 x 10”10 vg/eye. The trial
includes two arms: one for patients with RHO gene mutations and a gene-agnostic arm.
Participants are randomized in a 2:1 ratio to receive OCU400 or be in an untreated control

group.

Key Efficacy Assessments

o Best-Corrected Visual Acuity (BCVA): This test measures the best possible vision a person
can achieve with corrective lenses. The standard protocol involves using an ETDRS (Early
Treatment Diabetic Retinopathy Study) chart at a specified distance. Patients read the letters
on the chart, and their visual acuity is scored based on the number of letters read correctly.

e Low-Luminance Visual Acuity (LLVA): This assessment is similar to BCVA but is conducted
under low-light conditions to evaluate visual function in environments with reduced
illumination, which is often challenging for patients with RP. The protocol specifies a
standardized low light level, and the patient's performance is measured using an ETDRS
chart.

e Multi-Luminance Mobility Test (MLMT) and Luminance Dependent Navigation Assessment
(LDNA): These are functional vision tests that assess a patient's ability to navigate a
standardized course under various light conditions. The LDNA is a more sensitive and
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specific functional measurement being used in the Phase 3 trial. The protocol for these tests
involves a predefined path with obstacles that the patient must navigate. The test is
performed at different, precisely controlled light levels (lux), and the patient's ability to
complete the course successfully at each light level is recorded. An improvement is often
defined as the ability to navigate the course at a lower light level than at baseline.

Signaling Pathways and Logical Relationships

The mechanism of action of OCU400 involves the modulation of a complex gene regulatory
network orchestrated by the NR2ES3 transcription factor.
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Caption: OCU400 delivers the NR2E3 gene to reset the retinal gene network.
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Caption: OCU400 Phase 3 clinical trial workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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